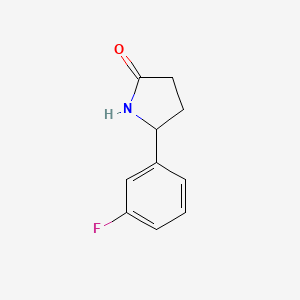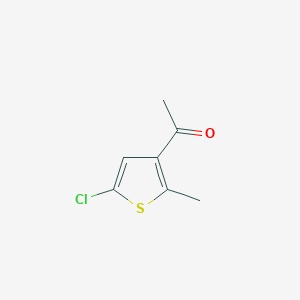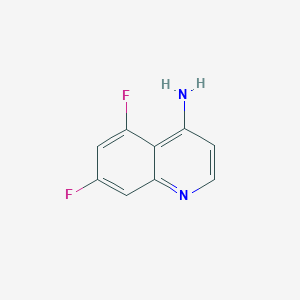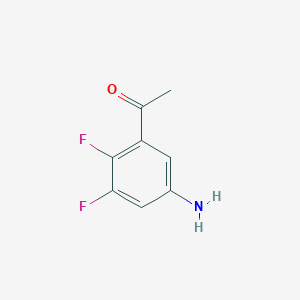
1-(4-Boronophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Boronophenyl)propan-2-one is an organic compound that features a boron atom attached to a phenyl ring, which is further connected to a propan-2-one group
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Boronophenyl)propan-2-one can be synthesized through various methods. One common approach involves the borylation of 1-(4-bromophenyl)propan-2-one using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions: 1-(4-Boronophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The boron atom allows for Suzuki-Miyaura coupling reactions, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Alcohol derivatives.
Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.
科学研究应用
1-(4-Boronophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 1-(4-Boronophenyl)propan-2-one in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron atom to the desired substrate. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product. The boron atom acts as a nucleophile, participating in the transmetalation step.
相似化合物的比较
1-(4-Bromophenyl)propan-2-one: A precursor in the synthesis of 1-(4-Boronophenyl)propan-2-one.
1-(4-Fluorophenyl)propan-2-one: Similar structure but with a fluorine atom instead of boron.
1-(4-Methylphenyl)propan-2-one: Contains a methyl group instead of boron.
Uniqueness: this compound is unique due to the presence of the boron atom, which imparts distinct reactivity and allows for versatile applications in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura coupling. This makes it a valuable compound in both research and industrial settings.
属性
分子式 |
C9H11BO3 |
|---|---|
分子量 |
177.99 g/mol |
IUPAC 名称 |
[4-(2-oxopropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5,12-13H,6H2,1H3 |
InChI 键 |
CWCMUZQOUOPFGS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)CC(=O)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912963.png)
![5-(Oxetan-3-YL)benzo[D][1,3]dioxole](/img/structure/B11912977.png)

![7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11912995.png)






![2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11913018.png)


